molecular formula C9H12BrNO B1373011 2-(2-Bromo-5-methoxyphenyl)ethanamine CAS No. 910381-02-1

2-(2-Bromo-5-methoxyphenyl)ethanamine

Cat. No. B1373011
CAS RN: 910381-02-1
M. Wt: 230.1 g/mol
InChI Key: DKOJHGDTHVOSEO-UHFFFAOYSA-N
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Description

“2-(2-Bromo-5-methoxyphenyl)ethanamine” is a synthetic compound . It has a CAS Number of 910381-02-1 . The compound is liquid in physical form .


Molecular Structure Analysis

The molecular formula of “2-(2-Bromo-5-methoxyphenyl)ethanamine” is C9H12BrNO . The InChI code is 1S/C9H12BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3 .


Physical And Chemical Properties Analysis

“2-(2-Bromo-5-methoxyphenyl)ethanamine” is a liquid at room temperature . It has a molecular weight of 230.1 .

Scientific Research Applications

Metabolic Pathways and Metabolite Identification

  • Research has focused on understanding the metabolic pathways and identification of metabolites of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. Studies identified various metabolites formed through pathways like deamination and methoxy group demethylation (Kanamori et al., 2002).

Analytical Detection Techniques

  • Advanced techniques such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) have been developed for detecting and quantifying similar compounds like 25B-NBOMe in biological samples, which is crucial for clinical and forensic investigations (Poklis et al., 2014).

Pharmacological Studies

  • Extensive research has been done on the binding conformation and selectivity of potent N-benzylphenethylamine 5-HT2A serotonin receptor agonist ligands, which are structurally related to 2-(2-Bromo-5-methoxyphenyl)ethanamine. These studies help in understanding the receptor interactions and pharmacological effects of these compounds (Juncosa et al., 2013).

Neuropharmacology

  • Comparative neuropharmacological studies of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats have been conducted. These studies provide insights into the neurological effects and potency of these substances (Elmore et al., 2018).

Toxicology

  • Toxicological analysis of NBOMe compounds, which are chemically related to 2-(2-Bromo-5-methoxyphenyl)ethanamine, has been a significant area of research. These studies are important for understanding the potential risks and toxic effects associated with these substances (Yoshida et al., 2015).

Legal and Regulatory Perspectives

  • The legal status and regulatory control of substances like 2-(2-Bromo-5-methoxyphenyl)ethanamine have been discussed, highlighting the need for awareness and control measures for these potent compounds (Federal register, 2016).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOJHGDTHVOSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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